

An In-depth Technical Guide to the Physicochemical Properties of 1-Mesitylguanidine

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Compound of Interest

Compound Name: **1-Mesitylguanidine**

Cat. No.: **B15333634**

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For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **1-Mesitylguanidine**. Due to the limited availability of direct experimental data, this guide leverages highly reliable predicted values from established computational models. Furthermore, it details standardized experimental protocols for the determination of these key parameters, offering a framework for empirical validation.

Core Physicochemical Data

The fundamental physicochemical properties of **1-Mesitylguanidine** are crucial for understanding its behavior in biological and chemical systems. The following table summarizes key predicted values for its acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility (logS).

Property	Predicted Value	Method/Source
Molecular Formula	C ₁₀ H ₁₅ N ₃	-
Molecular Weight	177.25 g/mol	-
pKa (strongest basic)	12.83	Chemcalize
Consensus logP	1.66	SwissADME
iLOGP	1.91	SwissADME
XLOGP3	1.81	SwissADME
WLOGP	1.58	SwissADME
MLOGP	1.43	SwissADME
SILICOS-IT logP	1.55	SwissADME
Aqueous Solubility (logS)	-2.31	ESOL (SwissADME)
-2.81	Ali et al. (SwissADME)	
-2.77	SILICOS-IT (SwissADME)	
Solubility Class	Soluble	SwissADME

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of **1-Mesitylguanidine**.

Determination of pKa by Potentiometric Titration

This method is a high-precision technique for determining the acid dissociation constant of a substance by measuring pH changes upon the addition of a titrant.[1][2]

Materials and Equipment:

- **1-Mesitylguanidine** sample
- Standardized 0.1 M Hydrochloric Acid (HCl) solution

- Standardized 0.1 M Sodium Hydroxide (NaOH) solution
- 0.15 M Potassium Chloride (KCl) solution (for maintaining ionic strength)[1][3]
- pH meter with a combination pH electrode, calibrated with standard buffers (pH 4, 7, and 10) [1]
- Automated titrator or manual burette
- Magnetic stirrer and stir bar
- Reaction vessel
- Nitrogen gas source

Procedure:

- Sample Preparation: Accurately weigh a sufficient amount of **1-Mesitylguanidine** to prepare a solution with a concentration of at least 10^{-4} M.[1][2] Dissolve the sample in deionized water or a suitable co-solvent if necessary.
- Ionic Strength Adjustment: Add 0.15 M KCl solution to the sample solution to maintain a constant ionic strength throughout the titration.[1][3]
- Inert Atmosphere: Purge the sample solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of a basic compound.[1][3]
- Titration Setup: Place the reaction vessel on the magnetic stirrer, immerse the calibrated pH electrode in the solution, and begin gentle stirring.
- Titration: As **1-Mesitylguanidine** is a basic compound, titrate the solution with the standardized 0.1 M HCl solution. Add the titrant in small, precise increments.
- Data Recording: Record the pH value after each addition of titrant, ensuring the reading is stable (a drift of less than 0.01 pH units per minute is recommended).[1][3]
- Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which

corresponds to the inflection point of the curve.[2][4]

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[5][6]

Materials and Equipment:

- **1-Mesitylguanidine** sample
- n-Octanol (HPLC grade), pre-saturated with buffer
- Aqueous buffer (e.g., phosphate buffer, pH 7.4), pre-saturated with n-octanol[7]
- Centrifuge
- Shaker or vortex mixer
- Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
- Glassware (e.g., flasks, vials)

Procedure:

- Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer for at least 24 hours to ensure mutual saturation of the two phases. Separate the layers before use.
- Sample Preparation: Prepare a stock solution of **1-Mesitylguanidine** in the aqueous buffer. The concentration should be chosen to be within the linear range of the analytical method.
- Partitioning: In a flask, combine a known volume of the pre-saturated n-octanol and a known volume of the **1-Mesitylguanidine** stock solution. The volume ratio of the two phases can be adjusted depending on the expected lipophilicity of the compound.[7]
- Equilibration: Seal the flask and shake it for a sufficient time to allow for the partitioning equilibrium to be reached (typically 2-4 hours).

- Phase Separation: After shaking, centrifuge the mixture to achieve a clear separation of the n-octanol and aqueous layers.
- Quantification: Carefully take an aliquot from both the n-octanol and the aqueous phase. Analyze the concentration of **1-Mesitylguanidine** in each phase using a validated analytical method like HPLC-UV or LC-MS.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility by Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods used in early drug discovery to determine the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[8][9][10]

Materials and Equipment:

- **1-Mesitylguanidine** sample
- Dimethyl sulfoxide (DMSO)
- Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
- 96-well microtiter plates
- Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)
- Plate shaker

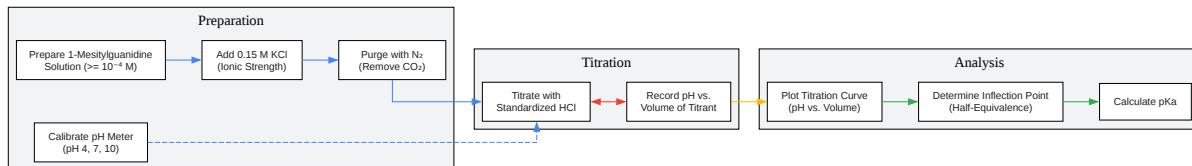
Procedure:

- Stock Solution Preparation: Prepare a high-concentration stock solution of **1-Mesitylguanidine** in DMSO (e.g., 10 mM).
- Serial Dilution: Perform a serial dilution of the DMSO stock solution in the microtiter plate.

- **Addition of Aqueous Buffer:** Add the aqueous buffer to each well, typically resulting in a final DMSO concentration of 1-2%.
- **Incubation:** Seal the plate and incubate it on a plate shaker at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).
- **Detection of Precipitation:**
 - **Nephelometry:** Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[10]
 - **Turbidimetry:** Measure the absorbance of the samples at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance indicates turbidity due to precipitation.
- **Data Analysis:** The kinetic solubility is the concentration at which precipitation is first observed.

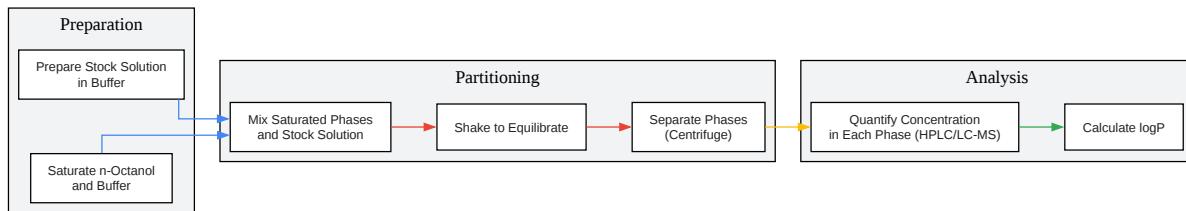
Visualizations

The following diagrams illustrate key experimental workflows.



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Caption: Workflow for pKa determination by potentiometric titration.

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Caption: Workflow for logP determination by the shake-flask method.

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